(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol
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Overview
Description
(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, forming a pyrrolopyridine structure. The presence of a hydroxymethyl group at the 4-position and a methyl group at the 1-position further characterizes this compound. Nitrogen-containing heterocycles like this one are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of (1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while reduction may produce a fully saturated derivative .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a scaffold for designing new drugs with potential therapeutic effects . Its unique structure allows for interactions with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it is used in the synthesis of other complex molecules and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of (1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used . Further research is often required to elucidate the detailed mechanisms and optimize its therapeutic potential .
Comparison with Similar Compounds
(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol can be compared with other similar compounds, such as pyrrolopyrazine derivatives and other pyrrolopyridine derivatives . These compounds share structural similarities but may differ in their biological activities and applications . For example, pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(1-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C9H12N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2,4,12H,3,5-6H2,1H3 |
InChI Key |
PSSGSAUKDSKTOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CN=C21)CO |
Origin of Product |
United States |
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